delta(2-89)-tissue plasminogen activator
Descripción
Delta(2-89)-tissue plasminogen activator (delta(2-89)-tPA) is a truncated variant of wild-type tPA, characterized by the deletion of the first 89 amino acids at the NH2-terminus. This modification removes the finger domain and part of the growth factor domain, which are critical for fibrin binding and cellular receptor interactions . The deletion aims to alter pharmacokinetic properties, such as plasma half-life and fibrinolytic activity, while retaining catalytic function. Preclinical studies in mice demonstrated that delta(2-89)-tPA exhibits a prolonged plasma half-life (15 minutes for lambda 1 phase; 180 minutes for lambda 2 phase) compared to recombinant tPA (rtPA), with fibrinolytic activity detectable up to 30 minutes post-administration versus 5 minutes for rtPA .
Propiedades
Número CAS |
105913-11-9 |
|---|---|
Fórmula molecular |
C14H4Cl3F25Si |
Sinónimos |
delta(2-89)-tissue plasminogen activator |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Pharmacokinetic and Functional Differences
Key Findings :
- Extended Half-Life : Delta(2-89)-tPA’s prolonged circulation time is attributed to reduced hepatic clearance and complexation with plasma proteins, a mechanism distinct from glycosylation-modified variants like TNK-tPA .
- However, its residual kringle 2 domain may retain partial fibrin affinity, unlike non-fibrin-specific agents like streptokinase .
- Activity Retention: Despite structural truncation, delta(2-89)-tPA retains plasminogen activation capacity, as shown by zymography in mice .
Comparison with Other Engineered Variants
- T103N/N117Q/KHRR 296-299AAAA tPA: This variant exhibits a 10-fold slower plasma clearance than wild-type tPA due to reduced plasminogen activator inhibitor-1 (PAI-1) binding and enhanced fibrinolytic potency in rabbits . Delta(2-89)-tPA lacks these specific mutations but shares a prolonged half-life through structural truncation.
- Deglycosylated tPA: Removal of carbohydrate moieties increases plasma half-life by minimizing hepatic uptake, similar to delta(2-89)-tPA’s mechanism .
- Reteplase : Like delta(2-89)-tPA, reteplase lacks the finger and growth factor domains but retains kringle 2 and protease domains. Both show reduced fibrin specificity but longer half-lives than wild-type tPA .
Clinical Implications and Limitations
- Advantages : Delta(2-89)-tPA’s extended activity window could reduce infusion frequency in thrombolytic regimens. Its retained enzymatic activity contrasts with earlier truncation variants (e.g., reteplase), which require bolus dosing due to rapid activity loss .
- Risks: Reduced fibrin specificity may increase systemic plasminogen activation, raising bleeding risks—a concern shared with non-fibrin-specific agents like urokinase .
- Research Gaps: No clinical trials have evaluated delta(2-89)-tPA in humans, unlike TNK-tPA or reteplase, which are FDA-approved .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
